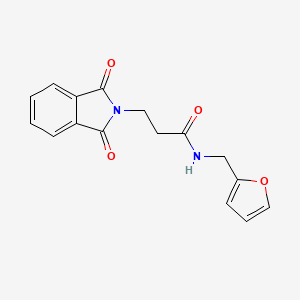

![molecular formula C19H24N6O B5553987 5-{[4-(1-丁基-1H-咪唑-2-基)-1-哌啶基]羰基}-1H-1,2,3-苯并三唑](/img/structure/B5553987.png)

5-{[4-(1-丁基-1H-咪唑-2-基)-1-哌啶基]羰基}-1H-1,2,3-苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazole/benzotriazole substituted piperidin-4-one derivatives involves characterized steps confirmed by IR, 1H NMR, 13C NMR, mass spectral analysis, and single crystal X-ray diffraction for certain compounds. These methods highlight the intricate processes required for the synthesis of complex compounds involving imidazole and benzotriazole moieties, suggesting the complexity that the synthesis of the requested compound might entail (Ramachandran et al., 2011).

Molecular Structure Analysis

The determination of the crystal structure of related compounds through X-ray diffraction underlines the importance of this technique in elucidating the molecular framework of complex organic molecules. For instance, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine demonstrates the planar and non-planar arrangements of its core rings, providing insights into potential conformational behaviors and electronic interactions within similar compounds (Yıldırım et al., 2006).

Chemical Reactions and Properties

Research on compounds incorporating benzotriazole and imidazole units reveals their capacity for engaging in various chemical reactions, serving as potent intermediates in the synthesis of pharmacologically relevant molecules. For instance, the discovery of subtype-selective NMDA receptor ligands illustrates the functional versatility of these moieties in contributing to significant biological activities (Wright et al., 1999).

科学研究应用

绿色合成方法

Konda 等人 (2011) 的一项研究重点介绍了使用环保方法合成含咪唑的 1,5-苯并二氮杂卓。此过程涉及在聚乙二醇 (PEG-400) 中使用哌啶,展示了用于合成与 5-{[4-(1-丁基-1H-咪唑-2-基)-1-哌啶基]羰基}-1H-1,2,3-苯并三唑 相关的化合物的有效且绿色的溶剂体系 (Konda、Shaikh、Chavan 和 Dawane,2011)。

新型杂环的合成

Katritzky 等人 (2000) 介绍了一种新型的三碳合成子,用于有效合成苯并噻唑、吡啶并[1,2-a]吲哚和苯乙烯基取代的咪唑并[1,2-a]吡啶。本研究提出了一种杂环化和合成类似于所讨论化学物质的化合物的通用且有效的方法 (Katritzky 等人,2000)。

抗菌活性

Ramachandran 等人 (2011) 的研究证明了咪唑/苯并三唑类似物及其体外抗菌和抗真菌活性的合成。本研究强调了此类化合物(包括 5-{[4-(1-丁基-1H-咪唑-2-基)-1-哌啶基]羰基}-1H-1,2,3-苯并三唑)在开发新型抗菌剂方面的潜力 (Ramachandran、Rani、Senthan、Jeong 和 Kabilan,2011)。

放射性药物应用

Arjomandi 等人 (2011) 的一项研究讨论了标记有碳 14 的双(杂芳基)哌嗪的制备,这在放射性药物研究中很有用。本研究有助于理解与 5-{[4-(1-丁基-1H-咪唑-2-基)-1-哌啶基]羰基}-1H-1,2,3-苯并三唑 类似的化合物在医学影像和诊断领域的应用 (Arjomandi、Saemian、Shirvani、Javaheri 和 Esmailli,2011)。

化学中的配体开发

Mundwiler 等人 (2004) 报告了混合配体面三羰基配合物的开发,涉及咪唑等与所讨论化学物质在结构上相关的化合物。本研究有助于开发用于各种化学应用的新型配体 (Mundwiler、Kündig、Ortner 和 Alberto,2004)。

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

属性

IUPAC Name |

2H-benzotriazol-5-yl-[4-(1-butylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c1-2-3-9-24-12-8-20-18(24)14-6-10-25(11-7-14)19(26)15-4-5-16-17(13-15)22-23-21-16/h4-5,8,12-14H,2-3,6-7,9-11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWAWYYONXQWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)

![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)

![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B5553980.png)

![2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)